ethyl (2Z)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate
Overview
Description
Ethyl (2Z)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate is a complex organic compound known for its unique chemical structure and properties. This compound features a trichloromethyl group, a hydroxyphenyl group, and an imine group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate typically involves the reaction of ethyl acetoacetate with trichloroacetaldehyde and aniline under controlled conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the imine group. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imine group can be reduced to form an amine.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (2Z)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2Z)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, affecting their function. The imine group can participate in nucleophilic addition reactions, while the trichloromethyl group can undergo substitution reactions, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Ethyl (2Z)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate can be compared with other similar compounds, such as:
- Ethyl (2Z)-2-(4-methoxybenzylidene)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-one .
These compounds share similar structural features, such as the presence of an imine group and aromatic rings, but differ in their specific substituents and overall structure
Properties
IUPAC Name |
ethyl (2Z)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl3NO3/c1-2-20-12(19)9(11(17)13(14,15)16)10(18)8-6-4-3-5-7-8/h3-7,17-18H,2H2,1H3/b10-9-,17-11? | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDUTXNLJXCJOB-FITDJIANSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)O)C(=N)C(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C1=CC=CC=C1)\O)/C(=N)C(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801124928 | |
Record name | Benzenepropanoic acid, α-(1-amino-2,2,2-trichloroethylidene)-β-oxo-, ethyl ester, (αE)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801124928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1129265-51-5 | |
Record name | Benzenepropanoic acid, α-(1-amino-2,2,2-trichloroethylidene)-β-oxo-, ethyl ester, (αE)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801124928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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